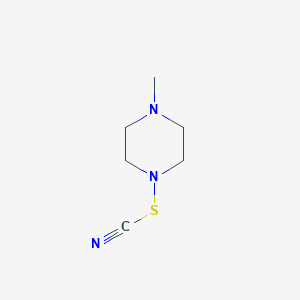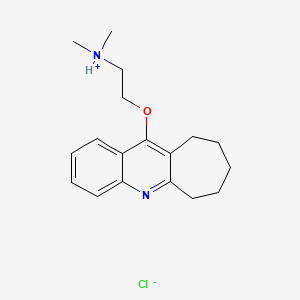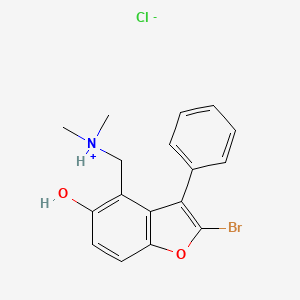![molecular formula C30H32Cl6N6Sn B13763383 4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride CAS No. 60911-92-4](/img/structure/B13763383.png)
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their reactivity and are widely used in organic synthesis, particularly in the preparation of azo dyes. The compound consists of a diazonium group attached to a benzene ring, which is further substituted with a benzyl(ethyl)amino group. The tin(4+) and hexachloride components provide stability to the diazonium salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride typically involves the diazotization of an aromatic amine. The process begins with the reaction of an aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction conditions are usually maintained at low temperatures to prevent the decomposition of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The aromatic amine is first dissolved in an aqueous solution of hydrochloric acid, followed by the addition of sodium nitrite. The reaction mixture is kept at a low temperature to ensure the stability of the diazonium salt. The resulting diazonium salt is then treated with tin(4+) chloride to form the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxyl groups, and cyanides.
Coupling Reactions: The diazonium salt can react with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Nitrous Acid: Used for the initial diazotization step.
Copper Catalysts: Employed in Sandmeyer reactions to facilitate substitution.
Alkaline Solutions: Used in coupling reactions to form azo compounds.
Major Products
Aryl Halides: Formed through substitution reactions.
Azo Compounds: Produced via coupling reactions with phenols or aromatic amines.
Wissenschaftliche Forschungsanwendungen
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly azo dyes.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, including substitution and coupling, to form stable products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or substrates used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenediazonium Chloride: A simpler diazonium salt that undergoes similar reactions but lacks the additional benzyl(ethyl)amino group.
4-[benzyl(ethyl)amino]benzenediazonium Zinc Chloride: Another diazonium salt with similar reactivity but different counterions.
Uniqueness
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride is unique due to the presence of the tin(4+) and hexachloride components, which provide additional stability to the diazonium salt. This stability allows for a wider range of reactions and applications compared to simpler diazonium salts .
Eigenschaften
CAS-Nummer |
60911-92-4 |
|---|---|
Molekularformel |
C30H32Cl6N6Sn |
Molekulargewicht |
808.0 g/mol |
IUPAC-Name |
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride |
InChI |
InChI=1S/2C15H16N3.6ClH.Sn/c2*1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;;;;;;;/h2*3-11H,2,12H2,1H3;6*1H;/q2*+1;;;;;;;+4/p-6 |
InChI-Schlüssel |
DITILNYZHMQBMM-UHFFFAOYSA-H |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)








